Enhanced Target Engagement Potential Through Tosyl Pharmacophore Presence Versus Alkyl Amide Analogs
The tosylacetamide group present in CAS 886905-58-4 provides a sulfonyl moiety capable of engaging in stronger hydrogen-bonding and electrostatic interactions with kinase hinge regions compared to the simple alkyl amide groups found in analogs such as N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide (CAS 886903-86-2). In related benzothiazole-based kinase inhibitor series, the incorporation of sulfonyl-containing acetamide groups has been shown to improve binding affinity by 5- to 20-fold over unsubstituted acetamides through additional contacts with the catalytic lysine or DFG motif residues [1]. While a direct head-to-head IC50 comparison for this exact pair is not publicly available, the structural precedent supports a differentiation based on pharmacophore completeness.
| Evidence Dimension | Predicted binding affinity enhancement via sulfonyl pharmacophore |
|---|---|
| Target Compound Data | Contains tosylacetamide (sulfonyl) pharmacophore |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isobutyramide (CAS 886903-86-2) – lacks sulfonyl group |
| Quantified Difference | Estimated 5- to 20-fold affinity improvement based on class-level SAR trends (not measured directly for this pair) |
| Conditions | Kinase inhibition assays (general class-level data from patent WO2007079214A2 [1]) |
Why This Matters
Procurement decisions for kinase-targeted screening libraries should favor compounds with the complete pharmacophore (tosylacetamide) to maximize hit-finding probability, as sulfonyl-containing analogs consistently outperform simple amides in this target class.
- [1] PubChem. (2007). Benzothiazole derivatives and their use as protein kinase inhibitors – Patent WO2007079214A2. Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
